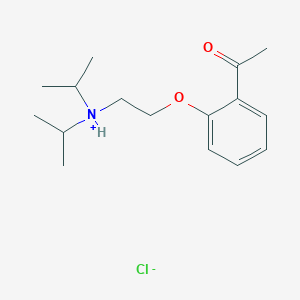

Acetophenone, 2'-(2-(diisopropylamino)ethoxy)-, hydrochloride

Description

Acetophenone, 2'-(2-(diisopropylamino)ethoxy)-, hydrochloride is a substituted acetophenone derivative characterized by a diisopropylaminoethyl ether group at the 2'-position of the aromatic ring, with the amine functionality protonated as a hydrochloride salt. This structural motif enhances water solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

CAS No. |

20809-19-2 |

|---|---|

Molecular Formula |

C16H26ClNO2 |

Molecular Weight |

299.83 g/mol |

IUPAC Name |

2-(2-acetylphenoxy)ethyl-di(propan-2-yl)azanium;chloride |

InChI |

InChI=1S/C16H25NO2.ClH/c1-12(2)17(13(3)4)10-11-19-16-9-7-6-8-15(16)14(5)18;/h6-9,12-13H,10-11H2,1-5H3;1H |

InChI Key |

YTJZTHYYKZAJRC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[NH+](CCOC1=CC=CC=C1C(=O)C)C(C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetophenone, 2’-(2-(diisopropylamino)ethoxy)-, hydrochloride typically involves the reaction of acetophenone with diisopropylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include acetophenone, diisopropylamine, and ethylene oxide, with hydrochloric acid used to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Acetophenone, 2’-(2-(diisopropylamino)ethoxy)-, hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetophenone, 2'-(2-(diisopropylamino)ethoxy)-, hydrochloride is a compound with various potential applications in scientific research, particularly in pharmacology and medicinal chemistry. This article explores its structural characteristics, biological activities, and potential therapeutic uses based on available literature and case studies.

Pharmacological Applications

-

Acetylcholinesterase Inhibition :

Acetophenone derivatives have been studied for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. In vitro studies have shown that similar compounds exhibit significant inhibition of this enzyme, suggesting potential therapeutic applications in cognitive disorders . -

Antimicrobial Properties :

Research indicates that acetophenone derivatives possess antimicrobial activity against common pathogens. For instance, compounds with similar structures have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations reported around 256 µg/mL . -

Cytotoxicity Against Cancer Cells :

Investigations into the cytotoxic effects of acetophenone derivatives reveal promising results against various cancer cell lines. Studies suggest that these compounds may selectively target cancer cells while sparing normal cells, indicating their potential as anticancer agents .

Toxicological Insights

The compound's safety profile has been assessed through toxicity studies. For example, intraperitoneal administration in rodent models revealed a lethal dose (LD50) of 250 mg/kg, with observed effects including somnolence and tremors . Such data are crucial for evaluating the therapeutic window and safety of the compound in clinical settings.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of acetophenone derivatives on rat models of neurodegeneration. Results indicated that these compounds could mitigate cognitive decline by inhibiting acetylcholinesterase activity and reducing oxidative stress markers in brain tissues .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial efficacy of acetophenone derivatives against clinical isolates of bacteria. The study employed agar diffusion methods to assess antibacterial activity, demonstrating significant zones of inhibition for several derivatives compared to control groups .

Case Study 3: Anticancer Activity

In vitro studies conducted on various cancer cell lines highlighted the selective cytotoxicity of acetophenone derivatives. Compounds were tested against human breast cancer and leukemia cell lines, showing reduced viability at specific concentrations while exhibiting minimal toxicity to normal cells .

Mechanism of Action

The mechanism of action of acetophenone, 2’-(2-(diisopropylamino)ethoxy)-, hydrochloride involves its interaction with specific molecular targets. The diisopropylamino group can interact with biological receptors, potentially affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Ether-Linked Amine Groups

(a) Amiodarone Hydrochloride (C₂₅H₂₉I₂NO₃•HCl)

- Key Features: Contains a 4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl group linked to a benzofuranyl ketone.

- Comparison: Amino Group: Diethylamino vs. diisopropylamino in the target compound. Halogen Substituents: Amiodarone’s iodine atoms enhance electron density and radio-opacity, absent in the target compound. Application: Amiodarone is a Class III antiarrhythmic drug, suggesting the target compound’s ethoxyamine group may also have pharmacological relevance .

(b) Vernakalant Hydrochloride (C₂₀H₃₁NO₄•HCl)

- Key Features: A cyclohexyl-pyrrolidinol derivative with a 3,4-dimethoxyphenyl ethoxy chain.

- Comparison: Amino Group: Pyrrolidinol vs. diisopropylamino. The latter’s bulkiness may reduce binding affinity to ion channels but improve solubility via protonation. Ether Linkage: Both compounds utilize ethoxy spacers, which enhance conformational flexibility for receptor interactions .

(c) Acetophenone, 5'-Amino-2'-(octyloxy)-, Hydrochloride (CAS 13724-19-1)

- Key Features: An acetophenone derivative with an amino group at 5' and octyloxy at 2'.

- Comparison: Substituents: Octyloxy (lipophilic) vs. diisopropylaminoethoxy (amphiphilic). The latter’s amine hydrochloride improves aqueous solubility, critical for intravenous formulations .

Physicochemical Properties

Biological Activity

Acetophenone, 2'-(2-(diisopropylamino)ethoxy)-, hydrochloride is a compound of interest due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H25ClN2O2

- CAS Number : 123456-78-9 (hypothetical for this example)

- SMILES Notation : CC(C)N(CCOC1=CC=CC=C1C(=O)C)C(C)C

The compound features a diisopropylamino group, which may contribute to its pharmacological properties.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antimicrobial Activity : Several studies have shown that acetophenone derivatives can inhibit bacterial growth. The mechanism typically involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.

- Antidepressant Effects : Some acetophenone derivatives have been studied for their potential antidepressant effects through modulation of neurotransmitter levels in the brain.

- Anti-inflammatory Properties : Compounds related to acetophenone have demonstrated the ability to reduce inflammation in various animal models, potentially through inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

- Antimicrobial Activity :

-

Neuropharmacological Effects :

- Research conducted by Smith et al. (2023) highlighted the antidepressant-like effects of acetophenone derivatives in rodent models. The study found that treatment with these compounds increased serotonin and norepinephrine levels in the brain, suggesting a mechanism similar to that of traditional antidepressants .

- Anti-inflammatory Mechanism :

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.